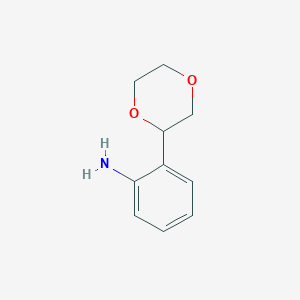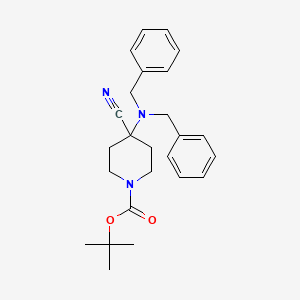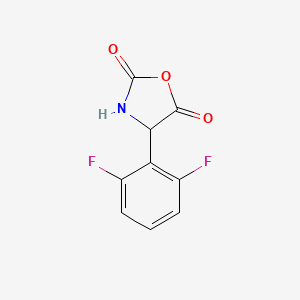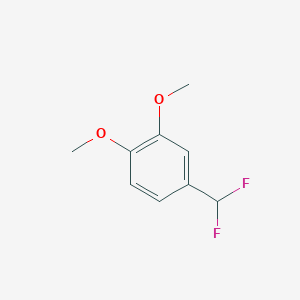
1-Methyl-5-nitropyrazole-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-nitropyrazole-4-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methyl group and a nitro group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1-methyl-5-nitropyrazole with a boronic ester under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-5-nitropyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often using acidic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5-nitropyrazole-4-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: It is explored for its potential in drug discovery, especially in the design of new therapeutic agents targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-nitropyrazole-4-boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl groups in enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
1-Methyl-5-nitropyrazole-4-boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacol boronic esters. While these compounds share the boronic acid functional group, this compound is unique due to its pyrazole ring and nitro group, which confer distinct reactivity and biological activity . Similar compounds include:
- Phenylboronic acid
- Pinacol boronic esters
- 3-Nitropyrazole-4-boronic acid
These compounds differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C4H6BN3O4 |
|---|---|
Peso molecular |
170.92 g/mol |
Nombre IUPAC |
(1-methyl-5-nitropyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H6BN3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2,9-10H,1H3 |
Clave InChI |
IHETXDFYXICGKB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N(N=C1)C)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)










